N-Nitrosothioproline

Description

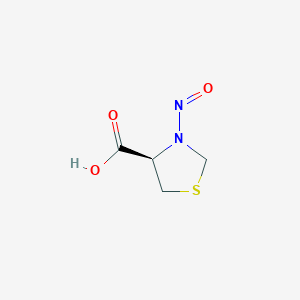

Structure

3D Structure

Propriétés

IUPAC Name |

(4R)-3-nitroso-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLMHMRNPVACGS-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CS1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601006946 | |

| Record name | (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86594-16-3 | |

| Record name | (4R)-3-Nitroso-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86594-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosothioproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086594163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROSO-4-THIAZOLIDINECARBOXYLIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPV8HS2K7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of N Nitrosothioproline Formation in Biological and Chemical Systems

De Novo Endogenous Synthesis Pathways of N-Nitrosothioproline

The endogenous formation of this compound is a well-documented phenomenon, observed in both animal models and humans. researchgate.netgoogle.comqiagen.com This de novo synthesis occurs when the precursor molecule, thioproline, reacts with a nitrosating agent within the body. The resulting NTPRO is subsequently excreted in the urine, where it can be measured as an indicator of endogenous nitrosation. researchgate.netgoogle.com Studies have shown that the amount of NTPRO excreted can be directly correlated with the intake of its precursors, demonstrating a clear pathway for its formation within the body. google.comqiagen.com

The primary precursors for the endogenous synthesis of this compound are thioproline and a nitrosating agent, typically derived from nitrite (B80452). researchgate.netqiagen.comresearchgate.netnih.gov Thioproline, or thiazolidine-4-carboxylic acid, is a cyclic amino acid that can be found in certain foods or formed endogenously. nih.gov Nitrite is formed in the body from the reduction of dietary nitrate (B79036), a process that occurs in the oral cavity by commensal bacteria. google.com

The reaction between thioproline and nitrite is remarkably efficient. In vitro studies have shown that thioproline is nitrosated approximately 1,000 times faster than the amino acid proline. nih.gov This high reactivity makes thioproline an effective "nitrite trap," readily reacting with available nitrosating agents in the acidic environment of the stomach to form NTPRO. researchgate.netnih.gov Animal studies have corroborated these findings, showing a significantly higher excretion of NTPRO compared to N-nitrosoproline when the respective precursor amino acids and nitrate are administered, highlighting thioproline's greater efficiency in trapping nitrite. google.com

The nitrosation of thioproline in vivo is critically dependent on the pH of the environment, with the acidic conditions of the stomach providing an optimal setting for the reaction. researchgate.netqiagen.comresearchgate.netnih.gov Kinetic studies have demonstrated that the rate of NTPRO formation increases as the pH decreases. researchgate.netresearchgate.net The reaction is first-order with respect to the concentration of nitrite and is proportional to the total concentration of thioproline (both its free and protonated forms). researchgate.netresearchgate.net

The initial rate of the reaction can be described by the equation: Rate = k * [Thioproline] * [NaNO2] * [H+] At a pH of 2.0 and a temperature of 37°C, the rate constant (k) for this reaction has been determined to be 49.4 M⁻²·sec⁻¹. researchgate.netresearchgate.net This demonstrates a rapid reaction under conditions that mimic the human stomach. The mechanism is believed to involve the formation of a nitrosating species from nitrite in the acidic milieu, which then readily attacks the secondary amine group of the thioproline molecule. qiagen.com

Beyond the chemical nitrosation that occurs in the stomach, endogenous NTPRO formation can also be mediated by cellular processes, particularly those involving macrophages. nih.gov Macrophages, when activated by inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma, produce nitric oxide (NO) and other reactive nitrogen species as part of the immune response. nih.gov These species can act as powerful nitrosating agents.

Table 1: In Vitro this compound Formation by Activated Macrophages

| Precursor Amino Acid (5 mM) | Incubation Time (hr) | N-Nitroso Compound Formed | Concentration Produced (µM) |

| Thioproline | 72 | This compound | 4 |

| Proline | 72 | N-Nitrosoproline | < 4 (significantly lower) |

Data sourced from a study on stimulated mouse macrophages (J774.1 cell line). nih.gov

Interactive Data Table

Dietary intake and environmental exposures play a significant role in the endogenous formation of this compound by providing the necessary precursors.

Thioproline, the direct precursor to NTPRO, can be formed from the reaction of cysteine and formaldehyde (B43269). biorxiv.orgresearchgate.netmdpi.com Formaldehyde is a ubiquitous environmental compound and is also produced endogenously. biorxiv.orgmdpi.com Cysteine is a common amino acid found in many dietary proteins. The two molecules react spontaneously to form the stable heterocyclic compound thiazolidine-4-carboxylic acid (thioproline). biorxiv.orgresearchgate.net This reaction is known to occur in food products and can also happen within biological systems. nih.gov The presence of formaldehyde in certain foods, particularly smoked or processed products, along with cysteine, can therefore lead to the formation of thioproline, which is then available for subsequent nitrosation in the body. nih.govbiorxiv.org

The intake of nitrate and nitrite is a primary driver of endogenous NTPRO synthesis. researchgate.netgoogle.comqiagen.com Dietary nitrate, found in high concentrations in green leafy vegetables and certain root vegetables, is converted to nitrite by oral microflora. google.com This nitrite, along with any directly ingested nitrite from cured meats and other sources, enters the acidic environment of the stomach, where it forms nitrosating agents.

Controlled studies in both animals and humans have clearly demonstrated a dose-dependent relationship between nitrate intake and NTPRO excretion. In a study involving guinea pigs, supplementation with sodium nitrate resulted in a daily excretion of 28.7 micrograms of NTPRO, compared to 13.3 micrograms when supplemented with a smaller molar amount of sodium nitrite. google.com A human volunteer study showed that ingestion of nitrate followed by thioproline led to a significant increase in urinary NTCA levels, with 33% of the effective nitrite amount being trapped by the ingested thioproline. nih.gov

Table 2: Effect of Nitrate and Nitrite Supplementation on Daily this compound (NTPRO) Excretion in Guinea Pigs

| Supplement Administered | Daily NTPRO Excretion (µ g/animal/day ) |

| Sodium Nitrate (0.4 mmol) | 28.7 |

| Sodium Nitrite (0.05 mmol) | 13.3 |

Data derived from a study on guinea pigs given oral doses of 10 mg thioproline. google.com

Interactive Data Table

Impact of Dietary Factors and Environmental Exposures on Endogenous Formation

Transnitrosation Mechanisms Involving this compound

Transnitrosation is a crucial process in the chemistry of N-nitroso compounds, involving the transfer of a nitroso group from one molecule to another. This compound can be both a product and a participant in these reactions.

This compound can be formed in vivo through the transfer of a nitroso group from other N-nitroso compounds to thioproline. This has been demonstrated in studies where thioproline acts as a "trapping agent" for nitrosating species derived from other N-nitroso compounds.

For instance, when N-nitrosocimetidine (NCIM), a direct-acting mutagen, is administered, it can undergo non-enzymatic denitrosation under acidic conditions, such as those found in the stomach. The released nitrosating species can then be trapped by thioproline, leading to an increased urinary excretion of this compound. nih.gov However, this transnitrosation process is not universal for all N-nitroso compounds. In the case of N-nitrosodimethylamine (NDMA), where enzymatic denitrosation is required, significant transnitrosation to thioproline does not occur in vivo. nih.gov

| Donor N-Nitroso Compound | Condition for Denitrosation | Transnitrosation to Thioproline | Reference |

| N-nitrosocimetidine (NCIM) | Non-enzymatic (acidic) | Occurs | nih.gov |

| N-nitrosodimethylamine (NDMA) | Enzymatic | Not measurable | nih.gov |

Alicyclic N-nitroso compounds, including those derived from thioproline, can undergo transnitrosation to generate S-nitrosothiols, which are important signaling molecules in vivo. A notable example is the formation of S-Nitrosoglutathione (GSNO).

Under acidic conditions, N-nitroso compounds containing a sulfur atom, such as this compound, can react with glutathione (B108866) to produce GSNO. nih.gov This reaction highlights the role of this compound as a potential donor of the nitrosonium ion (NO+) in biological systems.

The presence of a sulfur atom within the structure of an N-nitroso compound significantly influences its transnitrosation efficiency. Studies have shown that N-nitroso compounds containing a sulfur atom can produce GSNO from glutathione without the need for a catalyst like thiourea, which is required for the transnitrosation from N-nitrosoproline (the non-sulfur analogue). nih.gov

The quantity of GSNO formed from the reaction of N-nitrosamines containing a sulfur atom with glutathione is higher than that from N-nitrosoproline with glutathione and thiourea. nih.gov This suggests that the intramolecular sulfur atom plays a crucial role in facilitating the transnitrosation process. Among different sulfur-containing analogues, thiazolidines (such as this compound) show slightly higher activity in GSNO formation compared to those with a thioamide group. nih.gov A compound with sulfur atoms both in the ring and as a substituent demonstrates the highest activity for GSNO formation. nih.gov

| N-Nitroso Compound | Catalyst Required for GSNO Formation | Relative GSNO Formation | Reference |

| N-nitrosoproline | Thiourea | Lower | nih.gov |

| N-nitroso compound with sulfur atom | None | Higher | nih.gov |

Enzymatic and Non-Enzymatic Pathways of this compound Formation

The formation of this compound can proceed through both enzymatic and non-enzymatic routes.

The primary non-enzymatic pathway is the direct nitrosation of thioproline by nitrosating agents, most notably those derived from nitrite under acidic conditions. Thioproline is a highly effective "nitrite trapping agent," reacting with nitrite much more readily than proline. nih.gov This rapid, non-enzymatic reaction is considered a major contributor to the endogenous formation of this compound. nih.govnih.gov The kinetics of this reaction are pH-dependent, with the rate increasing as the pH decreases. nih.gov

Evidence for enzymatic involvement in this compound formation comes from in vitro studies using stimulated mouse macrophages. nih.gov When a macrophage cell line was incubated with Escherichia coli lipopolysaccharide, interferon-gamma, and thioproline, the production of this compound was observed after 72 hours. nih.gov This macrophage-mediated N-nitrosation suggests a potential enzymatic contribution to the formation of this compound in the human body. nih.gov However, the specific enzymes involved in this process have not been fully elucidated. The formation of this compound was significantly higher than that of N-nitrosoproline under the same conditions, further highlighting the high reactivity of thioproline towards nitrosation. nih.gov

Biological Implications and Interactions of N Nitrosothioproline

N-Nitrosothioproline as a Nitrite (B80452) Scavenger and its Detoxification Potential

NTCA plays a role in the biological handling of nitrite, acting as a nitrite-trapping agent. This capacity contributes to its potential detoxification effect by reducing the availability of nitrite for the formation of carcinogenic N-nitrosamines.

Mechanism of Nitrite Trapping

Thioproline, the precursor to NTCA, reacts with nitrite to form this compound. This nitrosation reaction occurs significantly faster than the nitrosation of proline in vitro, with thioproline being nitrosated about 1000 times faster than proline. nih.govnih.goviarc.fr NTCA is excreted in urine without being metabolized, making thioproline a sensitive indicator for evaluating human nitrosating capacity and an effective nitrite-trapping agent. nih.govresearchgate.net The formation of NTCA from thioproline and nitrite can be inhibited by compounds like ascorbic acid. nih.goviarc.fr

Inhibition of Carcinogenic N-Nitrosamine Formation

The ability of thioproline to react rapidly with nitrite means it can effectively scavenge nitrite, thus reducing the amount of nitrite available to react with secondary amines to form carcinogenic N-nitrosamines. capes.gov.br This nitrite-trapping capacity contributes to the detoxification potential attributed to thioproline and its nitrosated product, NTCA. Studies have shown that the formation of various N-nitrosamines, including carcinogenic ones like N-nitrosopiperidine (NPIP), can be inhibited by substances like erythorbic acid, which also affects NTCA formation. researchgate.netnih.gov Thioproline formation, either in vivo or in vitro, may reduce tumorigenesis by blocking the formation of carcinogenic N-nitroso compounds by trapping nitrite. aacrjournals.org

Investigation of Genotoxicity and Mutagenicity

Extensive research has been conducted to assess the genotoxic and mutagenic potential of this compound, consistently indicating a lack of significant harmful effects in this regard.

Studies on this compound's Non-Mutagenic and Non-Carcinogenic Profile

Multiple studies have indicated that NTCA is non-mutagenic and non-carcinogenic. Computer Automated Structure Evaluation (CASE) systems have predicted NTCA to be non-carcinogenic. nih.gov Experimental studies, such as those using the human cell line HeLa S3, have shown that NTCA displays very little cytotoxicity and no mutagenicity. nih.gov The non-mutagenic nature of NTCA has also been observed in Drosophila melanogaster assays, where it tested negative in the wing spot test. nih.gov Based on chemical similarity to known non-carcinogenic analogues like N-nitrosoproline (NPRO) and N-nitrosohydroxyproline (NHPRO), and existing metabolic and mutagenicity data, it is inferred that NTCA is unlikely to pose a carcinogenic risk. nih.gov

Comparative Analysis with Carcinogenic N-Nitroso Compounds

This compound stands in contrast to many other N-nitroso compounds that are known to be potent carcinogens. While NTCA is considered non-carcinogenic, compounds like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are classified as probably carcinogenic to humans (Group 2A), and others like N-nitrosopiperidine (NPIP) and N-nitrosopyrrolidine (NPYR) are classified as possibly carcinogenic (Group 2B). unit.noresearchgate.net The main mode of action for the carcinogenic activity of many N-nitrosamines is genotoxicity, often involving metabolic activation to form DNA-reactive species. nih.govfood.gov.uk In contrast, NTCA has been reported to remain unchanged in metabolic studies, similar to its non-carcinogenic analogues. nih.gov

A comparison of the genotoxic activities of various N-nitrosamines in Drosophila melanogaster showed that carcinogenic nitrosamines like NDMA, NDEA, NDBA, NMOR, NPIP, and NPYR exhibited positive activities in genotoxicity tests, whereas the non-carcinogenic NPRO and the non-mutagenic NTCA were negative. nih.gov

| Compound | Carcinogenic Potential (IARC Classification) | Mutagenicity (Ames Test/Other Studies) | Genotoxicity (Various Assays) |

| This compound (NTCA) | Not likely carcinogenic / Non-carcinogenic nih.goviarc.frresearchgate.netresearchgate.netnih.govnih.govnih.govunit.noeuropa.eufda.gov | Non-mutagenic nih.govnih.govnih.govnih.gov | Very little cytotoxicity, no mutagenicity in HeLa S3 cells nih.gov; Negative in Drosophila wing spot and repair tests nih.gov |

| NDMA | Probably carcinogenic (Group 2A) unit.noresearchgate.net | Positive in Ames test (requires metabolic activation) unito.ithesiglobal.orgnih.gov | Genotoxic in various systems unito.ithesiglobal.orgnih.gov |

| NDEA | Probably carcinogenic (Group 2A) unit.noresearchgate.net | Genotoxic in various systems unito.ithesiglobal.orgnih.gov | Induces tumor formation in various organs nih.govfood.gov.ukunito.it |

| NPIP | Possibly carcinogenic (Group 2B) unit.noresearchgate.net | Genotoxic in vitro unito.it | Induces tumor formation in various organs nih.govfood.gov.ukunito.it |

| NPRO | Not likely carcinogenic / Not classifiable (Group 3) unit.noresearchgate.net | Non-mutagenic nih.govnih.gov | Negative in Drosophila wing spot and repair tests nih.gov |

Assessment of DNA Damage in Biological Systems

Studies assessing DNA damage induced by N-nitrosamines in biological systems have primarily focused on carcinogenic N-nitroso compounds. These compounds can cause DNA damage through metabolic activation leading to the formation of DNA adducts. nih.govfood.gov.ukunito.it For instance, NDMA and NDEA have been shown to induce DNA damage in primary cultures of human and rat kidney cells. nih.gov The DNA repair enzyme O6-Me-Gua-DNA-methyltransferase removes O6-Me-Gua adducts, which if unrepaired, can lead to mutations. unito.it

In contrast, studies specifically investigating NTCA have found that it did not initiate "unscheduled" DNA synthesis (DNA repair) in human HeLa S3 cells, further supporting its lack of genotoxic activity. nih.gov The non-mutagenic nature of NTCA suggests it does not cause the type of DNA damage that leads to mutations. nih.govnih.gov

Cellular and Molecular Interactions

The biological activity of NTPRO is linked to its potential interactions at the cellular and molecular levels, including its relationship with biological macromolecules and its involvement in nitric oxide dynamics.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

While the direct interaction of NTPRO with DNA or proteins is not extensively detailed in the provided search results, the broader context of N-nitroso compounds and their metabolites offers some insight. Carcinogens are often enzymatically transformed into metabolites that can react with DNA or other macromolecules to form covalent binding products known as adducts. iarc.fr DNA and proteins are generally at risk from structural damage by free radicals. amazonaws.com Biological macromolecules, including DNA and proteins, are involved in numerous cellular processes, and their interactions are often mediated by non-covalent forces like electrostatic interactions and hydrogen bonds. gatech.eduopentextbc.calumenlearning.com N-nitroso compounds, including N-nitrosamino acids like NTPRO, can be formed through reactions involving reactive nitrogen oxides. oup.com Some studies mention the potential for nitrosating species derived from nitrogen oxide to deaminate DNA bases directly. nih.gov

Role in Nitric Oxide Release and Signaling

This compound has been explored in the context of nitric oxide (NO) release and signaling. NO is a crucial gaseous signaling molecule involved in numerous physiological and pathological processes, synthesized by nitric oxide synthases (NOS) in mammals. guidetopharmacology.orgclockss.orgnih.gov Low concentrations of NO are involved in paracrine signaling, while high concentrations produced by iNOS are linked to the innate immune response. nih.gov

Research indicates that NTPRO can serve as a potential NO donor. For example, nanoparticles conjugated with NTPRO have been synthesized and shown to release NO, suggesting a potential application in cancer treatment where controlled NO release is desired. researchgate.netresearchgate.netresearchgate.net This suggests that NTPRO, or compounds derived from it, may play a role in influencing cellular signaling pathways mediated by NO. S-Nitrosothiols (RSNOs), which can be formed through various mechanisms including transnitrosation reactions, function as NO transporters and donors of NO bioactivity. clockss.orgnih.gov this compound has shown activity in the formation of S-nitrosoglutathione (GSNO) via transnitrosation under acidic conditions. clockss.org

Effects on Cellular Pathways and Biological Responses

The effects of NTPRO on cellular pathways and biological responses are often discussed in the context of its formation as a marker of endogenous nitrosation, which is linked to inflammation and immune responses. Increased excretion of NTPRO in rats stimulated by lipopolysaccharide (LPS) involves the induction of NOS, leading to increased endogenous formation of reactive nitrogen oxides, which are potent nitrosating agents. oup.comnih.gov This suggests a link between inflammation, NO production, and NTPRO formation. Chronic infection with parasites has also been associated with enhanced endogenous nitrosation and increased levels of urinary NTPRO. oup.comoup.com This enhanced nitrosation may occur via oxidation of arginine by NOS in inflamed tissue. oup.com

Metabolic Fate and Excretion in Biological Systems

The metabolic fate of NTPRO in biological systems is characterized by its formation through endogenous nitrosation and its subsequent excretion, primarily in urine.

Urinary Excretion as a Biomarker of Endogenous Nitrosation

Urinary excretion of NTPRO is considered a useful in vivo marker for estimating endogenous nitrosation in humans. oup.comresearchgate.netdntb.gov.uaresearchgate.netnih.gov Endogenous nitrosation can occur in the stomach, catalyzed by acid and thiocyanate, or at extragastric sites, potentially mediated by bacteria. oup.comnih.gov NTPRO is formed from the nitrosation of thioproline. researchgate.netresearchgate.net Studies in humans and animals have monitored urinary NTPRO levels to assess the extent of this process. nih.govdntb.gov.uaresearchgate.net The nitrosamine (B1359907) formed by the reaction of thioproline with nitrite ions or NO is considered nontoxic and is excreted unmetabolized as NTPRO in the urine. researchgate.netresearchgate.net

Factors Influencing Excretion Levels (e.g., Smoking, Infection, Diet)

Several factors have been shown to influence the urinary excretion levels of NTPRO.

Smoking: Cigarette smoking has been identified as a significant factor that increases the amounts of NTPRO excreted in human urine. Studies have shown approximately two-fold increases in urinary NTPRO levels in smokers compared to non-smokers. nih.govdntb.gov.uanih.govnih.gov This increase is attributed to nitrogen oxides in cigarette smoke contributing to in vivo formation of N-nitroso compounds. nih.gov

Infection: Chronic infections, such as liver fluke infestation, have been associated with elevated levels of urinary NTPRO. oup.comnih.govoup.com This is thought to be related to the induction of nitric oxide synthase and increased formation of nitrosating agents in inflamed tissues. oup.comoup.comnih.gov

Diet: Dietary factors also appear to influence the urinary levels of NTPRO. nih.gov While the specific dietary components are not always detailed, the intake of nitrate (B79036), which can be converted to nitrite, can contribute to endogenous nitrosation and thus potentially increase NTPRO formation. nih.govresearchgate.net Consumption of certain foods, such as cod with vegetables, has been shown to increase urinary NTPRO excretion, accounted for by in vivo nitrosation of thioproline by nitrite formed from nitrate in the vegetables. researchgate.net

Data on the effect of smoking on urinary NTPRO excretion is illustrated below:

| Subject Type | Smoking Status | Mean Urinary NTPRO (µ g/day ) | Standard Deviation (µ g/day ) | P-value |

| Male volunteer (fixed diet) | Non-smoking | 3.9 | 1.1 | < 0.001 |

| Male volunteer (fixed diet) | Smoking | 8.7 | 4.6 | |

| Japanese general population (male) | Non-smokers | Lower than smokers | N/A | Significant |

| Japanese general population (male) | Smokers | Higher than non-smokers | N/A |

Note: Data compiled from search result nih.gov. Specific mean and SD for general population smokers/non-smokers were not provided in the abstract.

| Rat Type (Lacking Ascorbic Acid Biosynthesis) | Treatment | Urinary Nitrate (µmol/24h) | Urinary NTPRO (pmol/24h) | P-value |

| L-Ascorbic acid-sufficient ODS rats | Thioproline | 20.3 ± 7.9 | 369 ± 111 | |

| ASC-deficient (scorbutic) ODS rats | Thioproline | 54.7 ± 5.6 | 796 ± 367 | < 0.01, < 0.05 |

| ASC-deficient (scorbutic) ODS rats | LPS + Thioproline | Increased | Increased | N/A |

| ASC-deficient (scorbutic) ODS rats | LPS + Thioproline + L-arginine | Further Increased | Further Increased | N/A |

| ASC-deficient (scorbutic) ODS rats | LPS + Thioproline + NG-Monomethyl-L-arginine | Strongly Inhibited | Strongly Inhibited | N/A |

Advanced Analytical Methodologies for N Nitrosothioproline Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are widely employed for the separation and subsequent detection or quantification of NTPRO from complex samples. These techniques leverage the differential interactions of NTPRO with a stationary phase and a mobile phase to achieve separation. researchgate.netdrawellanalytical.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique utilized for the analysis of volatile and semi-volatile compounds like NTPRO. In GC-MS, the sample is first separated based on boiling point and polarity as it travels through a capillary column in the gas phase. The separated components then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio (m/z) fragments. drawellanalytical.comgcms.cz

GC-MS methods have been developed for the quantitative analysis of N-nitrosoproline (NPRO) and N-nitrosothioproline (NTPRO) in biological matrices such as urine. nih.govresearchgate.net One approach involves a single derivatization step to convert endogenous nitrite (B80452) and nitrate (B79036), along with their 15N-labeled analogues, into pentafluorobenzyl derivatives for simultaneous GC/MS analysis. researchgate.net This method has demonstrated excellent correlation with previous GC/MS methods for quantifying nitrite and nitrate in plasma and urine. researchgate.net

Another GC/MS method for NPRO quantification utilized isotope dilution with 13C5NPRO and N-nitrosopipecolic acid (NPIC) as internal standards. nih.gov This method was applied to analyze urine samples to study the effects of garlic consumption on nitrosation, detecting NPRO levels ranging from 2.4 to 46 ng/mL in urine. nih.gov The method involves acidification and extraction of organic acids using reversed-phase and weak anion exchange solid-phase extraction (SPE), followed by esterification. nih.gov The standard curve for this method showed linearity over a concentration range of 0.1 ng/µL to 56 ng/µL. nih.gov

While GC-MS is effective, some N-nitroso compounds, including N-nitrosodiphenylamine, can undergo transnitrosation reactions or decompose at the high temperatures of the GC injection port, leading to their detection as their parent amines. epa.gov This necessitates careful sample preparation and method validation to ensure accurate results.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS, QQQ MS, Q-TOF LC/MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS) techniques are widely applied for the analysis of a broader range of N-nitrosamines, including less volatile or thermally labile compounds like NTPRO. LC-MS couples the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. Various MS analyzers, such as tandem mass spectrometry (MS/MS), high-resolution mass spectrometry (HRMS), triple quadrupole (QQQ) MS, and quadrupole time-of-flight (Q-TOF) MS, are used in conjunction with LC to provide enhanced sensitivity, selectivity, and structural information. lcms.czwaters.comchromatographyonline.comchromatographyonline.comsciex.comresearchgate.netsigmaaldrich.comshimadzu.commdpi.comthermofisher.comthermofisher.comnih.gov

LC-MS/MS methods, often employing multiple reaction monitoring (MRM), offer high sensitivity and selectivity for targeted analysis of specific N-nitrosamines. chromatographyonline.comsciex.comresearchgate.netsigmaaldrich.commdpi.com These methods are crucial for quantifying nitrosamine (B1359907) impurities in various matrices, including pharmaceuticals and water. chromatographyonline.comsciex.comsigmaaldrich.comthermofisher.com For instance, a sensitive LC-MS/MS method was developed for analyzing 15 N-nitrosamines in pharmaceutical preparations, demonstrating high sensitivity and selectivity within a 16-minute analysis time. chromatographyonline.com

High-Resolution Accurate-Mass (HRAM) MS, often coupled with LC (LC-HRMS), provides precise mass measurements, enabling confident identification and quantification of analytes, including unknown or unexpected nitrosamines. lcms.czwaters.comchromatographyonline.comsigmaaldrich.comshimadzu.comthermofisher.comthermofisher.comutmb.edufda.gov LC-HRMS methods have been developed for the simultaneous analysis of multiple N-nitrosamines in complex matrices like drug substances and wastewater. lcms.czchromatographyonline.comthermofisher.comthermofisher.com These methods often utilize techniques like parallel reaction monitoring (PRM) or targeted single ion monitoring (t-SIM) to enhance sensitivity and selectivity. shimadzu.comthermofisher.comfda.gov

Quadrupole Time-of-Flight (Q-TOF) LC/MS systems combine a quadrupole mass filter with a time-of-flight mass analyzer, offering both precursor ion selection and high-resolution accurate mass measurement. waters.comnih.govresearchgate.net These systems are valuable for both targeted and untargeted analysis of N-nitrosamines and their precursors or metabolites. nih.gov Q-TOF LC/MS has been used to investigate metabolites and identify compounds through accurate mass measurements. nih.govresearchgate.net

Studies have shown that NTPRO excretion in urine increases after ingestion of certain foods, and LC-MS techniques can be applied to monitor these levels. researchgate.net The acid-labile nature of NTPRO and other nitrosamino acids necessitates appropriate analytical conditions for these techniques. nih.gov

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental chromatographic technique used for the separation of non-volatile and semi-volatile compounds, including NTPRO. drawellanalytical.comthermofisher.comnih.gov HPLC methods often employ various detectors, such as UV-Vis spectrophotometers, photodiode array (PDA) detectors, or mass spectrometers, for the detection and quantification of separated analytes. thermofisher.comthermofisher.comnih.govfao.orgscioninstruments.comshimadzu.com.sgrsc.org

HPLC coupled with a thermal energy analyzer (TEA) has been historically used for the determination of N-nitroso compounds, including N-nitrosoproline. nih.govnih.gov This detection method is highly selective for the nitroso group. A postcolumn reaction technique was developed to interface aqueous HPLC mobile phases with the TEA detector, enabling the analysis of nonvolatile N-nitroso compounds. nih.gov This system demonstrated linearity for N-nitrosoproline over a range of 3.5 to 900 ng injected. nih.gov

HPLC combined with flow reactors and the Griess reagent has been described for the sensitive quantification and identification of nitrosothiols, which are related to this compound. nih.gov This method involves the decomposition of nitrosothiols to nitrite, which then reacts with the Griess reagent to form a detectable diazo compound. nih.gov

HPLC methods are also used in conjunction with more advanced detectors like mass spectrometers, as discussed in the LC-MS section, and PDA detectors, as discussed in the spectroscopic methods section. thermofisher.comthermofisher.comfao.orgrsc.org The choice of HPLC method and detector depends on the specific analytical requirements, including the matrix complexity, target analyte concentration, and desired level of specificity and sensitivity.

Spectroscopic Methods in this compound Analysis

Spectroscopic methods provide valuable information about the structure and concentration of this compound. These techniques analyze the interaction of electromagnetic radiation with the NTPRO molecule.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of organic compounds, including this compound. nih.govnih.gov

IR spectroscopy provides information about the functional groups present in a molecule based on the vibrational modes of its chemical bonds. By analyzing the characteristic absorption bands in the IR spectrum, the presence of specific groups like the nitroso group (N-NO), carbonyl group (C=O) in the carboxylic acid, and C-S bonds in the thiazolidine (B150603) ring of NTPRO can be confirmed.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. nih.gov By analyzing the chemical shifts, splitting patterns, and integration of signals in the 1H NMR and 13C NMR spectra, the complete structure of NTPRO can be determined. NMR spectroscopy has been used to identify decomposition products of N-nitroso compounds and products of their interaction with other molecules. nih.gov

While chromatographic techniques are primarily used for separation and quantification, IR and NMR spectroscopy are essential for confirming the identity and structure of isolated or synthesized this compound and for studying its reactions and transformations.

UV-Vis Spectrophotometry and Photodiode Array (PDA) Detection

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a sample. Compounds containing chromophores, such as the nitroso group in this compound, absorb UV-Vis light at specific wavelengths. nih.gov UV-Vis spectrophotometry can be used for the quantitative analysis of NTPRO by measuring the absorbance at its maximum wavelength of absorption and using a calibration curve.

Chemiluminescence and Fluorescence-Based Detection

Chemiluminescence and fluorescence-based methods offer high sensitivity for the detection of various analytes, including those relevant to this compound research. Chemiluminescence detection involves a chemical reaction that produces light, allowing for sensitive detection without the need for excitation light sources, which can reduce background signals nih.gov. This technique has been effectively used in various applications, including the measurement of nitric oxide (NO), a related species, in biological samples like blood and exhaled breath nih.gov. Integration with techniques like microdialysis can enhance the sensitivity of in vivo NO measurements using chemiluminescence nih.gov. Chemiluminescence is also a popular and highly sensitive method in Western blotting for protein identification, utilizing enzyme-substrate reactions that produce light azurebiosystems.combiocompare.comlicorbio.com. Enzymes like horseradish peroxidase (HRP) and alkaline phosphatase (AP) are commonly used, with HRP offering higher sensitivity azurebiosystems.comlicorbio.com.

Fluorescence-based detection relies on the emission of light from a substance that has absorbed light. Various fluorescent probes have been developed for detecting reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻), which are related to the biological context where nitrosothiols might be relevant thno.orgmdpi.com. Modifications to fluorescent probes continue to be developed to improve their performance nih.gov.

Development of Novel Detection Probes and Biosensors

The development of specific probes and biosensors is essential for the targeted and sensitive detection of this compound and related compounds. Biosensors integrate a biological recognition element with a transducer to generate a measurable signal upon interaction with the analyte mdpi.commdpi.com. This allows for the detection of specific molecules, even at low concentrations mdpi.com. Biosensors can be classified based on their biorecognition principle (catalytic or affinity) and the type of transducer used (e.g., optical, electrochemical) mdpi.commdpi.com.

Integration with Nanomaterials for Enhanced Detection

Nanomaterials have been increasingly integrated into biosensors to enhance detection sensitivity and performance rsc.orgnih.govfrontiersin.org. The large surface-area-to-volume ratio of nanomaterials significantly improves the interaction efficiency between the sensor and the analyte nih.gov. Nanomaterials like gold nanoparticles, carbon nanotubes, graphene oxide, and silica (B1680970) nanoparticles have been explored for their use in biosensors for detecting various targets, including biomolecules and pathogens nih.govfrontiersin.org. For instance, gold nanoparticles can be functionalized with oligonucleotides for specific nucleic acid detection, utilizing surface plasmon resonance which results in a colorimetric response upon aggregation nih.gov. Nanomaterials-enhanced surface plasmon resonance sensors have been developed to detect trace amounts of small molecular weight molecules, which are often challenging to detect under dilute conditions rsc.org. While some research indicates this compound itself is nontoxic and biocompatible, making nanoparticles coated with it potentially useful for other applications like nitric oxide release researchgate.net, the primary focus here is on nanomaterials enhancing the detection of analytes.

Ratiometric Fluorescent Probes for Biological Sensing

Ratiometric fluorescent probes are a class of probes that provide built-in self-calibration, leading to more sensitive and reliable detection in biosensing applications thno.orgrsc.org. These probes typically exhibit two emission or excitation wavelengths, and the ratio of the intensities at these wavelengths changes upon binding to the analyte. This ratiometric measurement helps to mitigate inaccuracies caused by factors like probe concentration, excitation source fluctuations, and environmental changes thno.org. Ratiometric fluorescent probes have been designed for sensing various biological analytes, including ions, reactive oxygen species, and reactive nitrogen species like peroxynitrite thno.orgthno.orgrsc.org. The design strategies often involve incorporating a recognition mechanism that triggers a change in the probe's fluorescence properties upon interaction with the target analyte thno.orgmdpi.com.

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

Analyzing this compound in complex biological matrices such as urine, blood, or tissue presents significant analytical challenges due to the presence of numerous interfering substances and the potentially low concentrations of the analyte mdpi.com. Effective sample preparation is crucial to isolate and concentrate the analyte while removing matrix components that could interfere with the detection method mdpi.comorganomation.com.

Common sample preparation techniques for biological matrices include liquid/liquid extraction (LLE) and solid-phase extraction (SPE), which are considered standard methods for minimizing matrix effects mdpi.com. Protein precipitation, often using agents like acetonitrile (B52724) or hydrochloric acid, is another technique used to remove proteins from samples like plasma mdpi.com.

Derivatization is a chemical modification technique applied to analytes to improve their analytical properties, such as volatility, thermal stability, or detectability organomation.commostwiedzy.pl. This is particularly useful for analytes that are not easily analyzed directly by techniques like gas chromatography (GC) or liquid chromatography (LC) organomation.commostwiedzy.pl. For instance, derivatization can increase the volatility of polar or ionic analytes for GC analysis or introduce a fluorescent group to enhance detection by fluorescence detectors in LC organomation.commostwiedzy.pl. While derivatization can increase sensitivity and selectivity, it can also potentially introduce undesirable by-products mdpi.commostwiedzy.pl. Benzoyl chloride derivatization, for example, has been used to improve the analysis of polar small molecules in biological samples by LC-MS/MS, enhancing retention and ionization efficiency chromatographyonline.com. The choice of derivatization reagent and method depends on the specific analyte and the analytical technique being used organomation.commostwiedzy.pl. Research has shown that the levels of this compound in urine can be affected by factors such as cigarette smoking, highlighting the need for robust analytical methods to accurately quantify its presence in biological samples nih.gov.

Computational and Theoretical Investigations of N Nitrosothioproline

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of NTPRO, from its stable three-dimensional shape to its electronic characteristics that dictate its reactivity.

The conformational landscape of a molecule dictates its physical and biological properties. For cyclic structures like N-Nitrosothioproline, which is based on a thiazolidine (B150603) ring, computational methods are employed to identify the most stable conformations. Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, in combination with quantum mechanical calculations, are standard for the conformational analysis of small organic molecules. nih.gov

Theoretical approaches, like the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method, can be used to construct conformational energy maps. nih.gov These maps reveal the energetically favorable arrangements of the molecule by calculating the energy associated with the rotation around key single bonds. For NTPRO, this would involve analyzing the puckering of the thiazolidine ring and the orientation of the N-nitroso and carboxyl groups. The goal is to locate the global and local energy minima on the potential energy surface, which correspond to the most stable and populated conformations of the molecule. nih.gov These calculations help determine the preferred three-dimensional structure, which is crucial for its interaction with biological molecules. nih.gov

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal for predicting the reactivity of N-nitrosamines. nih.gov These calculations provide a detailed picture of the molecule's electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical behavior.

For N-nitrosamines, a key area of investigation is the mechanism of metabolic activation that can lead to DNA reactivity. nih.gov DFT calculations are used to model the reaction pathways, including:

α-hydroxylation: The initial step in the metabolic activation of many nitrosamines.

Formation of Diazonium and Carbenium Ions: Subsequent steps that lead to the ultimate reactive species. nih.gov

By calculating the Gibbs free energies (ΔG) and activation energy barriers (Ea) for these reaction steps, researchers can predict the likelihood and rate of formation of these reactive intermediates. nih.govnih.gov Both toxification (activation) and detoxification (e.g., hydrolysis) pathways can be modeled to provide a comprehensive risk assessment. nih.gov The electronic and steric factors of the specific nitrosamine (B1359907) influence these energy barriers, determining its potential reactivity. nih.gov For NTPRO, such calculations would elucidate the influence of the sulfur-containing thiazolidine ring on the stability of the N-nitroso group and the energetics of its activation pathways.

| Computational Parameter | Significance in Reactivity Prediction |

|---|---|

| Gibbs Free Energy of Reaction (ΔG) | Determines the thermodynamic favorability of activation steps (e.g., α-hydroxylation, ion formation). nih.gov |

| Activation Energy Barrier (Ea) | Determines the kinetic rate of activation reactions; a lower barrier implies faster formation of reactive species. nih.gov |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the molecule. A smaller gap often suggests higher reactivity. |

| Electron Density Distribution | Identifies nucleophilic and electrophilic sites within the molecule, predicting where reactions are likely to occur. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations bridge the gap between static quantum chemical pictures and the dynamic behavior of molecules in complex biological environments. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions.

MD simulations are a powerful tool for studying how a ligand like NTPRO interacts with a protein binding site. youtube.com By placing the ligand in the active site of a target protein and simulating the system's movements in a solvated environment, researchers can observe the dynamics of the binding process.

Key aspects analyzed during these simulations include:

Binding Pose Stability: Assessing whether the initial docked pose of the ligand is stable over time. researchgate.net

Intermolecular Interactions: Identifying and quantifying hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

Conformational Changes: Observing how the protein and ligand adapt their conformations to achieve optimal binding. nih.gov

Residence Time: Advanced MD techniques can be used to estimate the time a drug spends bound to its target, which can be a better correlate of efficacy than binding affinity alone. youtube.com

These simulations can reveal the key amino acid residues involved in binding NTPRO and provide a dynamic understanding of the recognition process, which is crucial for structure-based drug design. nih.gov

Beyond single protein binding, MD simulations can model the broader biological interactions of NTPRO. This can involve simulating its behavior in different cellular environments, such as near a cell membrane or in the presence of other biological molecules. For instance, simulations can explore how NTPRO might interact with DNA, providing an atomic-level view of the potential adduct formation predicted by quantum chemical studies. MD is also used to study protein-protein interactions and how they might be modulated by the binding of a small molecule. mdpi.com By simulating the system's dynamics, these computational experiments can generate hypotheses about the molecule's mechanism of action or its metabolic fate.

Kinetic Modeling of Nitrosation and Transnitrosation Reactions

Kinetic modeling uses mathematical equations to describe the rate at which chemical reactions occur. For NTPRO, this is particularly relevant for understanding its formation (nitrosation) and its ability to transfer its nitroso group to other molecules (transnitrosation).

The endogenous formation of N-nitroso compounds is a significant area of study. Kinetic models have been developed based on in vivo experiments with the closely related compound, N-nitrosoproline (NPRO). nih.govresearchgate.net A key finding from these studies is that the rate of formation of the nitrosamine is proportional to the concentration of the precursor amine and the square of the nitrite (B80452) concentration. nih.govresearchgate.net

The general rate law for nitrosation can be expressed as: Rate = k [Amine] [Nitrite]²

This relationship forms the basis of kinetic models used to predict the amount of N-nitroso compounds formed under different conditions. nih.gov Such models can be augmented to include other factors, such as catalysis by species like formaldehyde (B43269). nih.gov

Transnitrosation is the transfer of a nitroso (-NO) group from a nitrosamine or S-nitrosothiol to another amine or thiol. This is a critical reaction for NTPRO, as S-nitrosothiols are known to act as NO donors via transnitrosation reactions. nih.gov The kinetics of these reactions are often studied to understand the transfer of the bioactive NO moiety. The rate of transnitrosation can be influenced by several factors, including the pH and the pKa of the accepting thiol group. nih.govnih.gov Kinetic studies have shown that the transfer of the -NO group can be rapid and pH-dependent. nih.gov

| Reaction Type | Key Kinetic Model Features | Influencing Factors |

|---|---|---|

| Nitrosation (Formation) | Rate ∝ [Amine][Nitrite]². nih.govresearchgate.net | Concentration of precursors (thioproline, nitrite), pH, presence of catalysts (e.g., formaldehyde) or inhibitors. nih.gov |

| Transnitrosation (NO Transfer) | Second-order reaction kinetics are often observed. nih.gov | pH, pKa of the acceptor molecule, accessibility of the sulfhydryl group. nih.govnih.gov |

Rate Constant Determination and Reaction Pathway Elucidation

Computational and theoretical studies have been instrumental in understanding the formation kinetics and reaction pathways of this compound (NTPRO). The nitrosation of thioproline, its precursor, has been kinetically studied to elucidate the mechanism of its formation.

The reaction rate for the nitrosation of thioproline is observed to increase with a decrease in pH and is first-order with respect to the concentration of nitrite. nih.gov The rate of reaction is proportional to the total concentration of thioproline (both free and protonated forms). nih.gov The initial reaction rate can be described by the following equation:

Rate = k × [Thioproline] × [NaNO₂] × [H⁺] nih.gov

At a pH of 2.0 and a temperature of 37°C, the rate constant (k) for this reaction was determined to be 49.4 M⁻²·sec⁻¹. nih.gov

Theoretical investigations into the formation of other N-nitrosamines, such as N-nitrosodimethylamine (NDMA), provide insights that can be analogous to NTPRO formation. Density Functional Theory (DFT) calculations have been used to investigate the mechanistic pathways of amine nitrosation. nih.gov These studies explore the energy barriers of different reaction steps, identifying the rate-determining step. For instance, in the nitrosation of dimethylamine (B145610) catalyzed by carbonyl compounds, the nucleophilic addition reaction was identified as the rate-determining step. nih.gov Such computational approaches suggest that the formation of NTPRO likely proceeds through the reaction of a nitrosating agent, formed from nitrite in acidic conditions, with the secondary amine group of the thioproline molecule. bohrium.com The presence of catalysts, such as certain carbonyl compounds or anions like thiocyanate, can influence the reaction rate. nih.govbohrium.com

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Rate Equation | Rate = k × [Thioproline] × [NaNO₂] × [H⁺] | Aqueous solution | nih.gov |

| Rate Constant (k) | 49.4 M⁻²·sec⁻¹ | pH 2.0, 37°C | nih.gov |

| Order of Reaction (w.r.t. Nitrite) | First-order | - | nih.gov |

| Dependence | Proportional to total thioproline concentration | - | nih.gov |

Prediction of In Vivo Nitrosation Yields

The prediction of in vivo yields of this compound is crucial for assessing endogenous exposure. Studies have monitored the urinary excretion of NTPRO as a primary index of its endogenous formation.

In a study involving guinea pigs, the oral administration of thioproline along with sodium nitrate (B79036) or sodium nitrite led to the excretion of NTPRO in the urine. nih.gov The results indicated that thioproline is more effective at trapping nitrite than proline, leading to a higher excretion of NTPRO compared to N-nitrosoproline (NPRO). nih.gov Notably, animals supplemented with nitrate excreted more than double the amount of NTPRO than those given nitrite, suggesting a significant in vivo reduction of nitrate to nitrite prior to nitrosation. nih.gov

A dose-response study in rats established a quantitative relationship between the intake of precursors (proline and nitrite) and the amount of N-nitrosoproline formed. researchgate.net The findings showed that the logarithm of the amount of N-nitrosamine formed was proportional to the logarithm of the product of the amine dose and the square of the nitrite dose. researchgate.net This relationship was used to formulate a kinetic model to predict endogenous nitrosation. researchgate.net Such models can be adapted to estimate the in vivo formation of NTPRO from its specific precursors.

Human studies have also provided data on in vivo NTPRO formation. For instance, cigarette smoking has been shown to significantly increase the urinary levels of NTPRO. nih.gov In one study, the daily urinary excretion of NTPRO in a male volunteer increased from an average of 3.9 µ g/day on non-smoking days to 8.7 µ g/day on smoking days. nih.gov This suggests that nitrogen oxides (NOx) from cigarette smoke contribute to the in vivo nitrosation of thioproline. nih.gov

| Study Subject | Condition | Mean NTPRO Excretion (µg/animal/day) | Reference |

|---|---|---|---|

| Guinea Pigs | Supplemented with Sodium Nitrate + Thioproline | 28.7 | nih.gov |

| Supplemented with Sodium Nitrite + Thioproline | 13.3 | nih.gov | |

| Humans (Male Volunteer) | Non-smoking days | 3.9 | nih.gov |

| Smoking days | 8.7 | nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to understand how the chemical structure of a compound relates to its biological activity or toxicity. For N-nitroso compounds, these studies are pivotal in predicting their carcinogenic potential and other biological effects based on molecular features. pharmaexcipients.comnih.gov

SAR analyses for N-nitrosamines have identified specific structural features that modulate carcinogenic potency. nih.govresearchgate.net These relationships are often based on the mechanism of action, which for many nitrosamines involves metabolic activation, particularly α-carbon hydroxylation. nih.gov Factors such as steric and electronic effects around the N-nitroso group can significantly influence this activation and, consequently, the compound's potency. nih.govnih.gov

QSAR models take this a step further by creating mathematical equations that correlate molecular descriptors (numerical representations of chemical properties) with biological activity. mdpi.comnih.gov These models are developed using a "training set" of compounds with known activities and are then validated for their predictive power using a "test set". researchgate.net

Predicting Biological Activities and Toxicity Profiles

QSAR models have been successfully developed to predict the toxicity of N-nitroso compounds. A key application is the prediction of acute oral toxicity, often measured as the 50% lethal dose (LD₅₀). mdpi.comnih.gov

In one study, a QSAR model for the acute oral toxicity of 80 N-nitroso compounds was developed using a combination of quantum chemistry and Dragon descriptors. mdpi.comresearchgate.net The resulting model showed good predictive ability and indicated that the toxicity of N-nitroso compounds is mainly dependent on three factors: polarizability, ionization potential (IP), and the presence and frequency of C-O bonds. mdpi.comnih.gov Classification models developed alongside the QSAR identified specific substructures, such as nitrile, nonbasic hetero-N, alkylchloride, and amine-containing fragments, as significant contributors to high toxicity. mdpi.comresearchgate.net

While these models were developed for a broad class of N-nitroso compounds, the principles and descriptors used are applicable for developing a specific QSAR model for NTPRO and its analogs to predict their toxicity profiles. By calculating the relevant molecular descriptors for NTPRO, its potential toxicity could be estimated using these established models, providing a preliminary risk assessment without the need for extensive animal testing. nih.gov

Designing Analogs with Modified Properties

The insights gained from SAR and QSAR studies are fundamental to the rational design of analogs with modified properties. By understanding which structural features influence activity and toxicity, chemists can systematically alter the structure of a parent molecule like this compound to enhance desired properties or reduce unwanted effects. researchgate.net

For N-nitroso compounds, SAR has shown that the environment around the N-nitroso group is critical for metabolic activation and carcinogenic potential. pharmaexcipients.comnih.gov Therefore, designing NTPRO analogs could involve modifications to the thiazolidine ring. For example, introducing electron-withdrawing or bulky substituents could sterically or electronically hinder the metabolic processes required for activation, potentially leading to analogs with reduced toxicity. Theoretical studies on other amines have shown that electron-withdrawing substituents can decrease the energy barrier for certain reactions, while electron-donating groups and steric hindrance can block them. nih.gov

Future Directions in N Nitrosothioproline Research

Development of Advanced in situ Monitoring Techniques

The development of advanced in situ monitoring techniques for N-Nitrosothioproline is a critical future direction. Real-time observation and measurement of chemical processes are essential for quality control and process optimization in various fields easychair.orgworktribe.com. While the provided search results primarily discuss in situ monitoring in the context of metal additive manufacturing, the underlying principles of improving accuracy, reliability, cost-effectiveness, and integration with automated systems are highly relevant to monitoring N-NTPro in biological or environmental systems easychair.org. Future research could focus on adapting and developing highly sensitive and specific sensors or probes capable of detecting N-NTPro in complex matrices in real-time. This could involve advancements in electrochemical sensors, spectroscopic methods, or other miniaturized analytical devices. The integration of such monitoring systems with data analytics and machine learning could enable better understanding of N-NTPro formation, metabolism, and distribution in dynamic biological environments.

Exploration of Novel Therapeutic Applications based on Nitric Oxide Release

This compound is noted for its ability to release nitric oxide (NO) researchgate.netresearchgate.net. Nitric oxide is a molecule with diverse physiological roles, and NO-releasing compounds are being explored for therapeutic applications in areas such as cardiovascular disease, cancer, bacterial infections, and wound healing nih.gov. Inhaled nitric oxide therapy is already approved for treating hypoxic respiratory failure in infants and is used off-label for other conditions like acute respiratory distress syndrome nih.govmodahealth.com. However, current NO delivery methods can be complex and expensive nih.gov. Future research could investigate the potential of N-NTPro or its derivatives as novel NO-donors for therapeutic purposes. Studies have shown that this compound can be incorporated into nanoparticles that release nitric oxide in a controllable manner, demonstrating potential for applications like cancer treatment researchgate.netmdpi.com. The exploration of N-NTPro's NO-releasing properties could lead to the development of new, more efficient, and potentially more targeted NO-based therapies. Research will likely focus on understanding the mechanisms and kinetics of NO release from N-NTPro in biological contexts and designing delivery systems that optimize its therapeutic effects.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

Integrating multi-omics data is a crucial future direction for gaining a comprehensive understanding of the biological roles and effects of this compound. Multi-omics approaches combine data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of complex biological systems azolifesciences.comnih.gov. Analyzing single omics datasets often provides only a partial picture azolifesciences.comsemanticscholar.org. By integrating data from different omics layers, researchers can uncover complex interactions and regulatory mechanisms that are missed by single-omics analyses azolifesciences.commdpi.com. For N-NTPro research, integrating multi-omics data could help elucidate how exposure to factors influencing N-NTPro levels affects gene expression, protein profiles, and metabolic pathways. This can lead to a deeper understanding of the biological processes associated with N-NTPro formation, metabolism, and its potential impact on health outcomes. Bioinformatics methods, including network analysis and machine learning, are essential for integrating and interpreting these diverse datasets azolifesciences.commdpi.comupv.es. Future studies could utilize multi-omics to identify molecular pathways and biomarkers related to N-NTPro, potentially revealing new insights into its biological significance.

Refinement of Computational Models for Predictive Toxicology

Refining computational models for predictive toxicology is an important area for future this compound research. In silico methods, such as Quantitative Structure-Activity Relationships (QSARs) and machine learning algorithms, are increasingly used to predict the toxicity of chemicals based on their structure, offering faster and more ethical alternatives to traditional animal testing mdpi.comcertara.comresearchgate.netimmunocure.us. These models can help prioritize chemicals for further testing and minimize late-stage failures in drug development researchgate.net. For N-NTPro, refining computational models could enhance the ability to predict its potential toxicological profile and understand the relationship between its structure and any associated biological effects nih.gov. Future research will likely focus on developing more robust and accurate in silico models by incorporating larger and more diverse datasets, improving algorithms, and integrating different modeling approaches mdpi.comnih.goveuropa.eu. The integration of omics data with computational models is also a powerful approach for discovering new biomarkers and understanding mechanisms of toxicity mdpi.com.

Longitudinal Epidemiological Studies on this compound as a Biomarker

Longitudinal epidemiological studies are essential for evaluating the role of this compound as a biomarker. N-Nitrosoproline and this compound have been studied as markers of endogenous nitrosation, and their levels in urine can be monitored iarc.frnih.gov. Longitudinal studies, which follow the same individuals over time, are more effective than cross-sectional studies for assessing changes in biomarkers and their relationship with health outcomes nih.gov. Future research should involve large-scale, long-term epidemiological studies to investigate the association between N-NTPro levels and the incidence or progression of specific diseases. Such studies can help determine the utility of N-NTPro as a predictive biomarker for health risks and provide valuable insights into the long-term effects of factors influencing N-NTPro levels. The integration of N-NTPro monitoring with other clinical and biological data in longitudinal cohorts will be crucial for establishing its value as a reliable biomarker nih.govplos.org.

Q & A

Q. What are the validated analytical methods for detecting N-Nitrosothioproline in complex matrices, and what are their limitations?

this compound detection requires highly sensitive and selective techniques due to its low concentrations in biological or environmental samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) are preferred for their specificity and sensitivity at parts-per-billion (ppb) levels . Key validation parameters include:

- Limit of Detection (LOD) and Limit of Quantification (LOQ) : Affected by matrix interference and instrument calibration .

- Selectivity : Must distinguish this compound from structurally similar nitrosamines or degradation products .

- Robustness : Method performance under varying pH, temperature, and sample preparation conditions must be rigorously tested .

Q. How does the stability of this compound vary under different experimental conditions (e.g., pH, temperature)?

Stability studies should assess degradation kinetics in aqueous buffers, biological fluids, and environmental samples. For example:

- pH-dependent degradation : N-Nitrosamines like this compound are prone to hydrolysis in alkaline conditions (pH > 8), forming secondary amines and nitrite .

- Thermal stability : Accelerated stability testing at elevated temperatures (e.g., 40°C) can predict long-term storage behavior .

- Light sensitivity : Photolytic degradation pathways should be quantified using controlled UV/visible light exposure .

Q. What are the primary pathways for this compound formation in biological systems?

Endogenous formation occurs via nitrosation reactions between thioproline (a sulfur-containing amino acid analog) and nitrosating agents (e.g., nitric oxide, nitrite). Key factors include:

- Reaction kinetics : Influenced by pH, presence of catalysts (e.g., thiocyanate in saliva), and inhibitors (e.g., ascorbic acid) .

- In vivo vs. in vitro models : Gastric fluid simulations (pH 1–3) show higher nitrosation rates compared to neutral pH environments .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the carcinogenicity of this compound across different experimental models?

Discrepancies often arise from:

- Dose-response variability : Subchronic vs. chronic exposure studies may yield divergent results. Meta-analyses should stratify data by dose, exposure duration, and model organism (e.g., rodents vs. human cell lines) .

- Metabolic activation differences : Species-specific cytochrome P450 enzymes may alter the compound’s bioactivation to DNA-reactive intermediates .

- Matrix effects : Contaminants in synthetic samples (e.g., residual solvents) may confound toxicity assessments .

Q. What experimental designs are optimal for assessing the genotoxic potential of this compound in vitro?

A tiered approach is recommended:

- Ames test : Use Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 fraction) to detect frameshift/base-pair mutations .

- Comet assay : Quantify DNA strand breaks in human hepatoma (HepG2) cells exposed to sub-cytotoxic concentrations .

- Micronucleus assay : Evaluate chromosomal damage in primary human lymphocytes .

- Positive controls : Include known nitrosamines (e.g., N-Nitrosodimethylamine) to validate assay sensitivity .

Q. How should researchers validate analytical methods for this compound to meet regulatory standards?

Follow International Council for Harmonisation (ICH) Q2(R1) guidelines:

- Linearity : Calibration curves (5–9 points) with R² > 0.995 .

- Accuracy/recovery : Spike-and-recovery experiments in representative matrices (e.g., serum, urine) with recovery rates of 80–120% .

- Precision : Intraday/interday variability ≤15% relative standard deviation (RSD) .

- Cross-validation : Compare results with orthogonal methods (e.g., GC-MS vs. LC-MS) .

Q. What strategies mitigate artifactual this compound formation during sample preparation?

Artifact prevention requires:

- Inhibitors : Add 0.1% ascorbic acid or 2 mM sulfamic acid to block nitrosation during homogenization .

- Low-temperature processing : Store samples at −80°C and avoid freeze-thaw cycles .

- Blanks : Include nitrite-free controls to quantify background contamination .

Regulatory and Methodological Challenges

Q. How do evolving regulatory thresholds for nitrosamines impact this compound research?

Regulatory agencies (e.g., FDA, EMA) enforce strict limits (e.g., <10 ppb in pharmaceuticals). Researchers must:

- Update risk assessments : Align with guidelines like ICH M7(R1) for mutagenic impurities .

- Standardize reporting : Adopt ISO 15819 for nitrosamine quantification in cosmetics and pharmaceuticals .

- Address matrix complexity : Develop validated methods for diverse products (e.g., topical creams, oral formulations) .

Q. What are the pitfalls in extrapolating in vitro toxicity data to in vivo models for this compound?

Key limitations include:

- Bioavailability differences : In vitro models may lack metabolic enzymes or tissue-specific barriers (e.g., blood-brain barrier) .

- Dose scaling : Adjust for species-specific differences in body surface area or metabolic rate .

- Chronic exposure modeling : Short-term assays may underestimate cumulative effects .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

Best practices include:

- Detailed protocols : Document instrument parameters (e.g., LC gradient, ionization mode) and sample preparation steps .

- Open data : Share raw chromatograms, mass spectra, and statistical analyses in supplementary materials .

- Interlaboratory comparisons : Participate in proficiency testing programs to validate method transferability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.